molecular formula C9H13N3O B13828741 N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide

N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide

Cat. No.: B13828741
M. Wt: 179.22 g/mol
InChI Key: GHIZZDDSBHBXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide is a chemical compound with the molecular formula C9H13N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide typically involves the reaction of 6-amino-5-methylpyridin-3-ylmethanol with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methylpyridin-3-yl)formamide: Similar in structure but with a formamide group instead of an acetamide group.

    N-[(6-Methyl-3-pyridinyl)methyl]cyclobutanecarboxamide: Contains a cyclobutanecarboxamide group instead of an acetamide group.

    N-Ethyl-2-[(6-Methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide: A more complex structure with additional functional groups.

Uniqueness

N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-[(6-amino-5-methylpyridin-3-yl)methyl]acetamide

InChI

InChI=1S/C9H13N3O/c1-6-3-8(4-11-7(2)13)5-12-9(6)10/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,13)

InChI Key

GHIZZDDSBHBXSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)CNC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.